REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[C:7]([NH:10]C(=O)C)[S:8][CH:9]=1)[CH3:2].Cl>C1COCC1>[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[C:7]([NH2:10])[S:8][CH:9]=1)[CH3:2]
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N=C(SC1)NC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. for additional 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |